molecular formula C6H7ClN2O B8547369 (6-chloro-5-methylpyrimidin-4-yl)methanol

(6-chloro-5-methylpyrimidin-4-yl)methanol

Cat. No.: B8547369
M. Wt: 158.58 g/mol
InChI Key: AFIQUFWAPRVUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-chloro-5-methylpyrimidin-4-yl)methanol is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-5-methylpyrimidin-4-yl)methanol typically involves the chlorination of 5-methyl-4-pyrimidinylmethanol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

(6-chloro-5-methylpyrimidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-chloro-5-methyl-4-pyrimidinecarboxylic acid, while substitution with an amine could produce 6-amino-5-methyl-4-pyrimidinylmethanol .

Scientific Research Applications

(6-chloro-5-methylpyrimidin-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-chloro-5-methylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA replication. The compound can also interact with cellular receptors, modulating various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-4-pyrimidinylmethanol: Lacks the chlorine atom, making it less reactive in substitution reactions.

    6-Chloro-2-phenyl-4-pyrimidinylmethanol:

Uniqueness

(6-chloro-5-methylpyrimidin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both a chlorine atom and a hydroxyl group allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

(6-chloro-5-methylpyrimidin-4-yl)methanol

InChI

InChI=1S/C6H7ClN2O/c1-4-5(2-10)8-3-9-6(4)7/h3,10H,2H2,1H3

InChI Key

AFIQUFWAPRVUFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-5-methyl-6-[(methyloxy)methyl]pyrimidine (Intermediate 49, 2.14 g, 12.40 mmol) was dissolved in DCM (105 ml), cooled in an ice bath and treated with 1M boron tribromide in DCM (13.64 ml, 13.64 mmol). The resulting mixture was stirred for 1 hour, allowed to warm to room temperature and stirred for 1 hour. The reaction was quenched by adding water and diluted with DCM. The DCM layer was separated, dried under magnesium sulfate and evaporated under reduced pressure to give the title compound as a yellow solid (1.70 g) m/z (ES+) 159 (M+1), title compound is 49% pure by LCMS. Also contains (6-bromo-5-methyl-4-pyrimidinyl)methanol, m/z (ES+) 203, 205 (M+1) (49% by LCMS)
Quantity
2.14 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
105 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
13.64 mL
Type
solvent
Reaction Step Two

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